BenchChemオンラインストアへようこそ!

1-Benzyl-1-azaspiro[4.5]decan-3-amine

Medicinal Chemistry SAR Lead Optimization

This 1-Benzyl-1-azaspiro[4.5]decan-3-amine features an all-carbon spiro[4.5]decane core that eliminates the CYP450-mediated O-dealkylation liability inherent to 8-oxa analogs—critical for programs with hepatic microsomal stability concerns. The C3-primary amine serves as a versatile handle for amide coupling, reductive amination, or sulfonamide formation, while the N1-benzyl group provides a hydrophobic anchor for selectivity pocket engagement. The 1,3-diamine motif creates a pre-organized bidentate hydrogen-bond donor arrangement unattainable with flexible-chain diamines. With TPSA 29.3 Ų, XLogP3 2.6, and a single H-bond donor, it meets CNS MPO criteria for BBB permeability. Available at 95% purity from 50 mg to 10 g for fragment-to-lead SAR campaigns. The racemic C3 stereocenter allows chiral resolution for stereospecific optimization.

Molecular Formula C16H24N2
Molecular Weight 244.382
CAS No. 2243521-05-1
Cat. No. B2355130
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-1-azaspiro[4.5]decan-3-amine
CAS2243521-05-1
Molecular FormulaC16H24N2
Molecular Weight244.382
Structural Identifiers
SMILESC1CCC2(CC1)CC(CN2CC3=CC=CC=C3)N
InChIInChI=1S/C16H24N2/c17-15-11-16(9-5-2-6-10-16)18(13-15)12-14-7-3-1-4-8-14/h1,3-4,7-8,15H,2,5-6,9-13,17H2
InChIKeyCAEOSVQJXCUHSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / 2.5 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-Benzyl-1-azaspiro[4.5]decan-3-amine (CAS 2243521-05-1): A C3-Amine Spirocyclic Building Block for CNS-Oriented Medicinal Chemistry


1-Benzyl-1-azaspiro[4.5]decan-3-amine (molecular formula C16H24N2, MW 244.37 g/mol) is a synthetic spirocyclic amine featuring a benzyl-substituted nitrogen at position 1 and a primary amine at position 3 of the spiro[4.5]decane core [1]. The spirocyclic architecture—where a pyrrolidine ring is fused to a cyclohexane ring through a shared quaternary carbon—imparts conformational rigidity and three-dimensionality, properties increasingly sought in fragment-based drug discovery and CNS-targeted library design [2]. The compound is catalogued by Enamine as building block EN300-6479903 at 95% purity, positioning it as a readily accessible screening compound for structure-activity relationship (SAR) campaigns [3].

Why 1-Benzyl-1-azaspiro[4.5]decan-3-amine Cannot Be Interchanged with Other Spirocyclic Amine Building Blocks


Within the azaspiro[4.5]decane chemical space, even subtle structural variations—the position of the primary amine (C3 vs. C8), the nature of the N1 substituent (benzyl vs. methyl vs. H), and the presence or absence of ring heteroatoms—produce significant differences in physicochemical property vectors including lipophilicity (XLogP3), topological polar surface area (TPSA), and hydrogen-bond donor/acceptor architecture [1]. These computed molecular descriptors are primary determinants of CNS drug-likeness, permeability, and target engagement profiles [2]. A generic procurement strategy that treats the C3-amine regioisomer as interchangeable with its C8-amine counterpart or the 8-oxa analog risks introducing an unvalidated chemotype into an established SAR series, potentially invalidating months of optimization data. The quantitative comparisons below establish the measurable property differences that justify compound-specific selection for lead optimization, fragment growing, or parallel library synthesis.

Quantitative Evidence Guide: 1-Benzyl-1-azaspiro[4.5]decan-3-amine Differentiation vs. Closest Structural Analogs


C3-Amine Regiochemistry Alters Hydrogen-Bond Vector Geometry Relative to the C8-Amine Isomer

The positioning of the primary amine at C3 (pyrrolidine ring) versus C8 (cyclohexane ring) of the spiro[4.5]decane scaffold introduces a distinct hydrogen-bond donor vector orientation. In 1-Benzyl-1-azaspiro[4.5]decan-3-amine, the amine resides on the same heterocyclic ring as the N-benzyl group, separated by two carbon atoms, creating a 1,3-diamine relationship capable of forming intramolecular or bidentate receptor interactions [1]. In the C8 isomer (CAS 2306261-04-9), the amine is positioned on the cyclohexane ring, distal from the N-benzyl pyrrolidine, presenting a monodentate hydrogen-bond donor at a different spatial trajectory [2]. While no direct comparative biochemical potency data exist for these two regioisomers against a single target, the differential computed TPSA (29.3 Ų for C3-amine vs. 29.3 Ų also for the C8-amine due to identical formula C16H24N2) masks the distinct spatial distribution of the polar surface, which influences ligand–protein recognition geometry [3].

Medicinal Chemistry SAR Lead Optimization

N-Benzyl Substitution Provides Lipophilicity Advantage Over the N-Debenzylated Parent Scaffold

The N-benzyl group on 1-Benzyl-1-azaspiro[4.5]decan-3-amine directly modulates the compound's lipophilicity relative to the parent 1-azaspiro[4.5]decan-3-amine (CAS 2580220-84-2), which bears a free NH at position 1 . The computed XLogP3 for the benzyl-substituted target compound is 2.6, compared to an estimated XLogP3 of approximately 0.8–1.2 for the N-unsubstituted parent (C9H18N2, MW 154.25) based on the loss of the benzyl hydrophobic contribution [1]. This logP differential of approximately 1.4–1.8 log units translates to a roughly 25- to 60-fold increase in computed octanol-water partition coefficient, favoring passive membrane permeability and potential blood-brain barrier penetration [2]. The balanced lipophilicity (logP 2.6) falls within the established CNS drug-like range (logP 1–4), while the parent compound's lower logP may limit passive CNS exposure.

Drug Design CNS Penetration LogP Optimization

All-Carbon Cyclohexane Ring Distinguishes from 8-Oxa Analog in Hydrogen-Bond Acceptor Capacity and Metabolic Stability

1-Benzyl-1-azaspiro[4.5]decan-3-amine contains an all-carbon cyclohexane ring (sp³-hybridized), whereas the closely related 1-Benzyl-8-oxa-1-azaspiro[4.5]decan-3-amine (CAS 2248348-87-8) incorporates an oxygen atom at position 8 of the six-membered ring . The presence of the ring oxygen increases the hydrogen bond acceptor count from 2 to 3, raises the molecular weight from 244.37 to 246.3 g/mol, and alters the TPSA upward (estimated increase of ~9–10 Ų due to the ether oxygen), which collectively shifts the CNS MPO desirability score downward [1]. More critically, the ether oxygen introduces a potential site for oxidative O-dealkylation by CYP450 enzymes, a metabolic liability absent in the all-carbon analog, which may confer superior metabolic stability in hepatic microsome assays [2].

Metabolic Stability CYP450 ADME

Favorable CNS Drug-Likeness Profile as a Spirocyclic Scaffold for Blood-Brain Barrier Penetration

The computed molecular properties of 1-Benzyl-1-azaspiro[4.5]decan-3-amine align with established CNS drug-likeness parameters. Its TPSA of 29.3 Ų falls well below the 70 Ų threshold predictive of passive blood-brain barrier permeation, while the XLogP3 of 2.6 lies centrally within the optimal CNS range (1–4) [1]. With only one hydrogen-bond donor, two acceptors, and molecular weight of 244.37 g/mol, the compound satisfies four of the five key CNS MPO criteria originally described by Wager et al. [2]. In contrast, the 8-oxa analog (TPSA estimated ~38–40 Ų; 3 HBA) and more polar spiro[4.5]decane carboxylic acid derivatives (e.g., 2-benzyl-2-azaspiro[4.5]decane-8-carboxylic acid, TPSA ~57.5 Ų) exhibit progressively higher TPSA values that reduce predicted CNS permeability [3]. The spirocyclic architecture further increases the fraction of sp³-hybridized carbons (Fsp³), a parameter correlated with clinical development success [2].

CNS Drug Discovery Fragment-Based Drug Design Pharmacokinetics

Optimal Application Scenarios for 1-Benzyl-1-azaspiro[4.5]decan-3-amine (CAS 2243521-05-1)


CNS-Targeted Fragment-Based Drug Discovery (FBDD) Screen

With a TPSA of 29.3 Ų, XLogP3 of 2.6, and only one hydrogen-bond donor, the compound meets CNS MPO criteria for blood-brain barrier permeability [1]. Fragment libraries enriched with spirocyclic amines increase three-dimensional diversity and Fsp³ fraction, parameters associated with higher clinical success rates [1]. The primary amine at C3 serves as a versatile synthetic handle for amide coupling, reductive amination, or sulfonamide formation, enabling rapid fragment elaboration once an initial hit is identified.

Kinase Inhibitor Lead Optimization Requiring Specific C3-Vector Hydrogen-Bond Donor Geometry

The 1,3-diamine motif created by the N1-benzyl and C3-amine positions provides a bidentate hydrogen-bond donor arrangement that may engage kinase hinge regions differently than the C8-amine regioisomer [2]. The conformational rigidity of the spiro[4.5]decane scaffold pre-organizes this pharmacophore, potentially reducing the entropic penalty upon target binding. This pre-organization advantage cannot be replicated with flexible-chain diamine analogs. The benzyl group further contributes hydrophobic contacts with selectivity pockets adjacent to the ATP-binding site.

Parallel Library Synthesis for GPCR or Ion Channel Target SAR

The compound's N-benzyl group can be removed by catalytic hydrogenolysis to expose a secondary amine for further diversification, or retained as a lipophilic anchor for target engagement [3]. The enantiomerically undefined (racemic) C3 stereocenter provides an opportunity for chiral resolution and subsequent stereospecific SAR. Enamine supplies the compound at 95% purity in quantities ranging from 1 g to 5 g, enabling initial SAR exploration followed by scale-up upon hit confirmation [2].

Metabolic Stability-Focused Hit-to-Lead When Avoiding Oxidative O-Dealkylation Liability

In contrast to the 8-oxa analog (CAS 2248348-87-8), the all-carbon cyclohexane ring eliminates the ether oxygen that serves as a substrate for CYP450-mediated O-dealkylation [3]. For programs where hepatic microsomal stability data on oxa-spirocyclic analogs have revealed rapid oxidative clearance, switching to the all-carbon scaffold represented by 1-Benzyl-1-azaspiro[4.5]decan-3-amine may improve in vitro half-life without requiring major pharmacophore redesign [3].

Quote Request

Request a Quote for 1-Benzyl-1-azaspiro[4.5]decan-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.